molecular formula C8H12N2O2S2 B2586438 1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 499190-27-1

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B2586438
CAS RN: 499190-27-1
M. Wt: 232.32
InChI Key: IFBZULMCGJIHQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide”, there are studies on the synthesis of related compounds. For instance, a series of 1,2,4-triazole derivatives have been synthesized and characterized by FT-IR, 1H NMR,13C NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been involved in various chemical syntheses and studies, showcasing its versatility in organic chemistry. For instance, it served as a key intermediate in the enzymatic kinetic resolution to produce chiral intermediates significant for d-biotin synthesis, demonstrating high enantioselectivity in the process (Yamano et al., 1993). This points to its utility in creating enantiomerically pure compounds, essential for the pharmaceutical industry and materials science.

Material Science Applications

In material science, this compound has contributed to the development of aggregation-induced emission (AIE) active materials. Specifically, imidazole N-alkylation and subsequent rhenium(I) complexation strategies were employed to generate AIE-active rhenium(I) tricarbonyl complexes. This process illustrated the compound's ability to modify electronic properties and steric hindrance, crucial for designing new luminescent materials with potential applications in optoelectronics and sensing (Liu et al., 2020).

Magnetic and Luminescent Properties

Further research into its derivatives has led to findings on magnetic susceptibility and antiferromagnetic interactions, fitting the Bonner–Fisher model with specific interaction parameters. This opens up pathways for using such compounds in magnetic materials research (Nagashima et al., 2003). Additionally, metal-organic frameworks (MOFs) derived from thieno[3,4-d]imidazole-based luminophores demonstrated ligand-based emission and metal-based magnetic behaviors, underscoring the potential for multifunctional materials that integrate luminescent and magnetic properties for advanced applications (Wang et al., 2021).

properties

IUPAC Name

5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2/c1-2-3-10-7-5-14(11,12)4-6(7)9-8(10)13/h2,6-7H,1,3-5H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZULMCGJIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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